molecular formula C25H23N5 B2751045 3-(4-methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902580-86-3

3-(4-methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2751045
CAS No.: 902580-86-3
M. Wt: 393.494
InChI Key: VHPBRACTONQOIH-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with phenyl and methylphenyl substituents

Mechanism of Action

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been shown to intercalate with dna . This suggests that the compound could potentially interact with DNA or similar macromolecules within the cell.

Mode of Action

Based on the structural similarity to [1,2,4]triazolo[4,3-a]quinoxaline derivatives, it can be hypothesized that the compound may intercalate with dna . Intercalation is a process where a molecule inserts itself between the planar bases of DNA, disrupting the DNA structure and potentially inhibiting processes such as replication and transcription.

Result of Action

This could make the compound of interest as a potential anticancer agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of an azide and an alkyne to form the triazole ring. The reaction is often catalyzed by copper(I) salts under mild conditions.

    Quinazoline Formation: The triazole ring is then fused with a quinazoline moiety through a series of condensation reactions involving appropriate precursors.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents such as alkyl halides and aryl halides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation Products: Quinazoline N-oxides.

    Reduction Products: Reduced derivatives with altered electronic properties.

    Substitution Products: Various substituted derivatives with potential biological activities.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its binding affinity to molecular targets, making it a promising candidate for drug development.

Properties

IUPAC Name

3-(4-methylphenyl)-N-(2-phenylpropyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5/c1-17-12-14-20(15-13-17)23-25-27-24(26-16-18(2)19-8-4-3-5-9-19)21-10-6-7-11-22(21)30(25)29-28-23/h3-15,18H,16H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPBRACTONQOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC(C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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